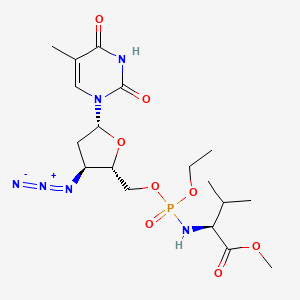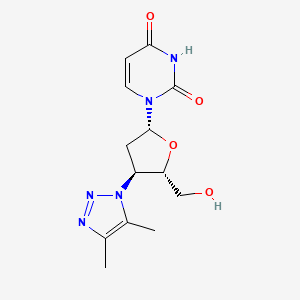
Uridine, 2',3'-dideoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a 1,2,3-triazole ring substituted with two methyl groups at positions 4 and 5. The modification at the 2’ and 3’ positions of the uridine molecule results in the removal of hydroxyl groups, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The 2’ and 3’ hydroxyl groups of uridine are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Forms: Compounds with reduced triazole rings or other functional groups.
Substituted Derivatives: Compounds with new substituents on the triazole ring or uridine moiety.
Scientific Research Applications
Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the context of nucleoside analog therapies.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This disruption can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
- Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-
- Uridine, 2’-azido-2’,3’-dideoxy-3’-(1H-imidazol-1-yl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents on the triazole or imidazole rings. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Uniqueness: The presence of the 4,5-dimethyl-1H-1,2,3-triazol-1-yl group in Uridine, 2’,3’-dideoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- imparts unique properties, such as enhanced stability and specific interactions with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
131673-40-0 |
|---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-(4,5-dimethyltriazol-1-yl)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-8(2)18(16-15-7)9-5-12(22-10(9)6-19)17-4-3-11(20)14-13(17)21/h3-4,9-10,12,19H,5-6H2,1-2H3,(H,14,20,21)/t9-,10+,12+/m0/s1 |
InChI Key |
JBCSWTXPGPEVHU-HOSYDEDBSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)C |
Canonical SMILES |
CC1=C(N(N=N1)C2CC(OC2CO)N3C=CC(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



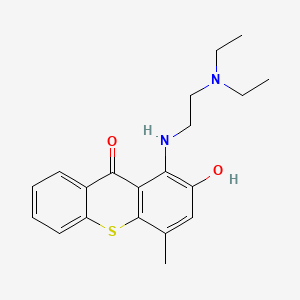
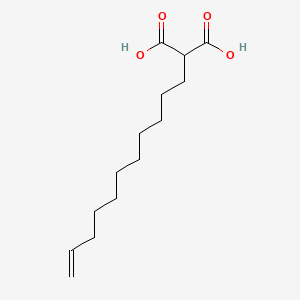
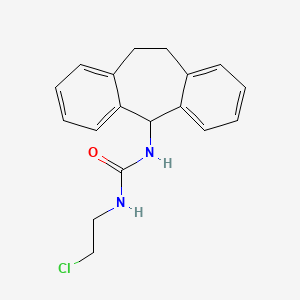
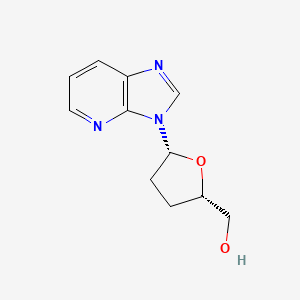
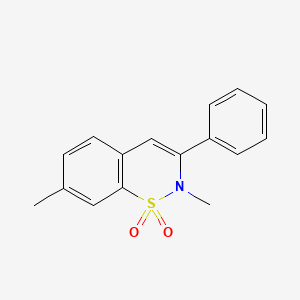

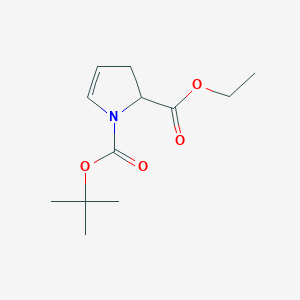


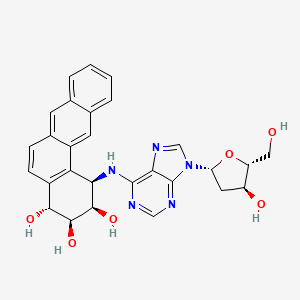
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
